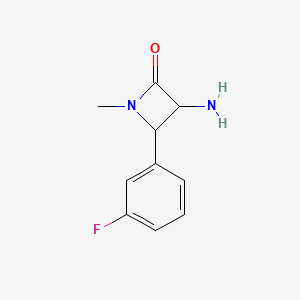
3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a fluorophenyl group, and a methyl group attached to the azetidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a β-lactam precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of azetidine derivatives.
Substitution: Formation of substituted azetidinones with various functional groups.
Aplicaciones Científicas De Investigación
3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-(3-chlorophenyl)-1-methylazetidin-2-one: Similar structure with a chlorine atom instead of a fluorine atom.
3-Amino-4-(3-bromophenyl)-1-methylazetidin-2-one: Similar structure with a bromine atom instead of a fluorine atom.
3-Amino-4-(3-methylphenyl)-1-methylazetidin-2-one: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C10H11FN2O |
|---|---|
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
3-amino-4-(3-fluorophenyl)-1-methylazetidin-2-one |
InChI |
InChI=1S/C10H11FN2O/c1-13-9(8(12)10(13)14)6-3-2-4-7(11)5-6/h2-5,8-9H,12H2,1H3 |
Clave InChI |
MOWKJDMCJAISNC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C(C1=O)N)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




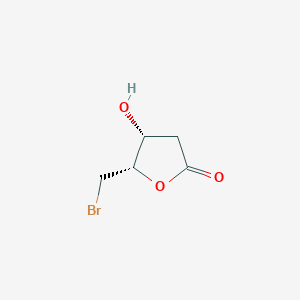
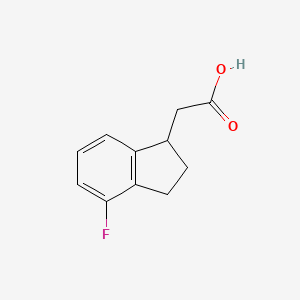






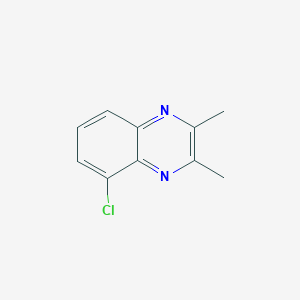
![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
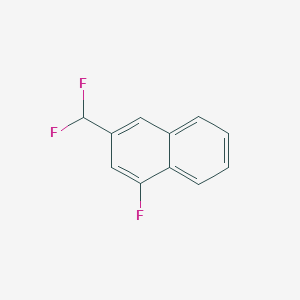
![4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11903764.png)
